4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol
Overview
Description
4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is a fluorinated organic compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol typically involves the fluorination of hex-2-en-1-ol. One common method includes the reaction of hex-2-en-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less fluorinated alcohols.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack and electrophilic substitution, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,6-Heptafluoro-2-hexene: Similar in structure but lacks the hydroxyl group.
4,4,5,5,6,6,6-Heptafluoro-2-iodo-hex-2-en-1-ol: Contains an iodine atom instead of a hydrogen atom at the second position.
Uniqueness
4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is unique due to its combination of a hydroxyl group and multiple fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
(E)-4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h1-2,14H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYHIWIYHYOTE-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(C(F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896663 | |
Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37759-88-9 | |
Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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